2-(3-methylphenyl)-1H-benzimidazole
Overview
Description
2-(3-methylphenyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Helicobacter Pylori Agents
Researchers have identified compounds derived from 2-(3-methylphenyl)-1H-benzimidazole that exhibit potent and selective activities against Helicobacter pylori, a pathogen causing gastric infections. These compounds, including a prototype carbamate, meet significant in vitro microbiological criteria for novel anti-H. pylori agents, displaying low minimal inhibition concentration values and showing low activity against other microorganisms (Carcanague et al., 2002).
Corrosion Inhibition
Benzimidazole derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. These inhibitors showed an increase in inhibition efficiency with concentration and were found to obey the Langmuir adsorption isotherm. Their role in protecting metals from corrosion highlights their potential in industrial applications (Yadav et al., 2013).
Antioxidant Activity
2-Methyl benzimidazole and its derivatives have been screened for antioxidant activity. The presence of specific groups in these compounds enhances their effectiveness in preventing oxidative damage, a property useful in medicinal chemistry (Saini et al., 2016).
DNA Binding and Cytotoxicity
New benzimidazole-based Schiff base copper(II) complexes have been synthesized and studied for their interactions with DNA and cytotoxic effects against various cancer cell lines. These complexes show potential as therapeutic agents in cancer treatment due to their ability to bind DNA and induce cytotoxic effects in cancer cells (Paul et al., 2015).
Antibacterial Activity
Derivatives of 2-methylbenzimidazole have shown significant antibacterial activity against various bacterial strains. The incorporation of specific heterocycles in these compounds enhances their antimicrobial properties, making them potential candidates for developing new antibacterial drugs (Tien et al., 2016).
Properties
IUPAC Name |
2-(3-methylphenyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLJYASOSQJYGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387055 | |
Record name | 2-(3-methylphenyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6528-83-2 | |
Record name | 2-(3-methylphenyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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